![molecular formula C20H20Cl2N2O2S B12906895 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- CAS No. 651334-84-8](/img/structure/B12906895.png)
1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the indole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorine atoms or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Interaction: It could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-indole: A simpler indole derivative with a chlorine atom.
3-((3-Chlorophenyl)sulfonyl)-1H-indole: Lacks the piperidinylmethyl group.
1-(Piperidin-4-ylmethyl)-1H-indole: Lacks the sulfonyl and chlorophenyl groups.
Uniqueness
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity.
Propriétés
Numéro CAS |
651334-84-8 |
|---|---|
Formule moléculaire |
C20H20Cl2N2O2S |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
5-chloro-3-(3-chlorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-5-4-16(22)11-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2 |
Clé InChI |
JBEJTDQUPYTGDA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
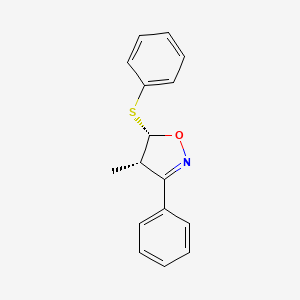
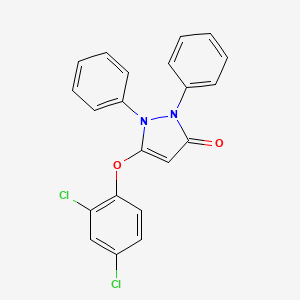


![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
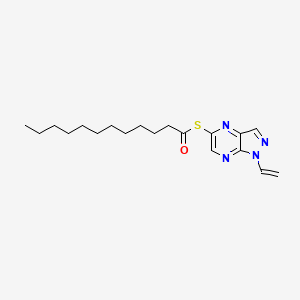
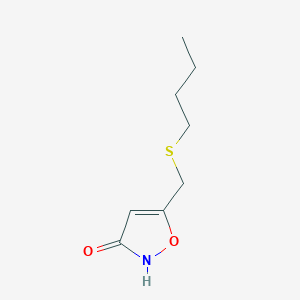
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
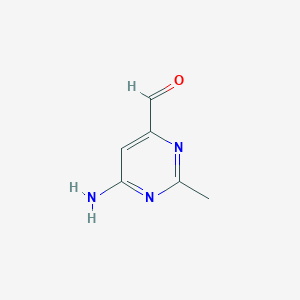
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
